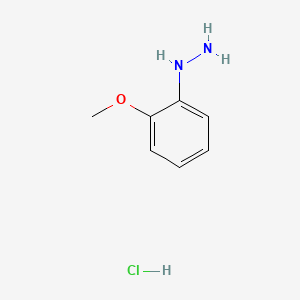

(2-methoxyphenyl)hydrazine Hydrochloride

描述

General Crystallographic Methodology

X-ray crystallography is the primary technique for determining atomic arrangements in crystalline solids. Key steps include:

- Crystal Growth : Single crystals are grown via slow evaporation or diffusion methods.

- Data Collection : Diffraction patterns are recorded using monochromatic X-rays.

- Structure Solution : Electron density maps are generated using Fourier transforms.

- Refinement : Atomic positions are optimized against experimental data.

Hypothetical Crystallographic Parameters (Based on Analogues)

Hydrazine derivatives often crystallize in monoclinic or orthorhombic systems. For instance:

- A zinc complex containing a pyrrolidinyl-4-methoxyphenylazoformamide ligand crystallizes in the orthorhombic space group Pbca.

- Nitroformazan derivatives with methoxyphenyl groups adopt triclinic (P1̄) or monoclinic (C2/c) space groups.

If crystallized, this compound might exhibit similar packing motifs, with hydrogen bonds between the hydrazinium ion (NH₂⁺-NH₂) and chloride anions stabilizing the lattice.

Table: Illustrative Unit Cell Parameters for Related Compounds

| Compound Class | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| Zinc-azoformamide complex | Pbca | 7.20 | 10.96 | 11.22 | 90.0 | 90.0 | 90.0 | |

| Nitroformazan derivative | P1̄ | 7.12 | 11.12 | 12.17 | 94.5 | 107.3 | 93.9 |

These examples highlight the role of functional groups and counterions in dictating crystal symmetry. Experimental characterization of this compound would require single-crystal X-ray diffraction to confirm its specific lattice parameters.

Structure

3D Structure of Parent

属性

IUPAC Name |

(2-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSHXUNOVTAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1251925-21-9, 6971-45-5 | |

| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-45-5 | |

| Record name | 6971-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Diazotization and Reduction Method

- Starting Material: 2-methoxyaniline (o-anisidine)

- Step 1: Diazotization

- 2-methoxyaniline is dissolved in hydrochloric acid to form the corresponding anilinium salt.

- Sodium nitrite is added at 0–20 °C to generate the methoxyphenyldiazonium salt in situ.

- Step 2: Reduction

- Traditionally, tin(II) chloride (SnCl₂) is used as a reducing agent at low temperatures to convert the diazonium salt to (2-methoxyphenyl)hydrazine hydrochloride.

- This method suffers from drawbacks such as precipitation of tin(IV) salts causing slurry formation, difficulty in handling heavy metal waste, and high cost of reagents.

- Step 3: Isolation

- The hydrazine hydrochloride is isolated by filtration and purification.

Limitations: The use of heavy metals (tin salts) leads to environmental concerns and expensive waste treatment. The reaction requires low temperatures and careful control to avoid side reactions.

Sulfite and Hydrogen Sulfite Sequential Reduction Method (Eco-friendly Approach)

- Innovation: A patented method (KR100517343B1) introduces a sequential reduction using sodium sulfite (Na₂SO₃) and sodium bisulfite (NaHSO₃) as reducing agents.

- Process:

- Diazotization of 2-methoxyaniline in acidic medium to form methoxyphenyldiazonium salt.

- Reduction of the diazonium salt with sodium sulfite at pH 6–10 to form methoxyphenyldiazosulphite intermediate.

- Further reduction and hydrolysis with sodium bisulfite at pH 5–7 to yield methoxyphenylhydrazine bisulfite.

- Hydrolysis with hydrochloric acid to produce this compound.

- Neutralization with caustic soda (NaOH) to obtain free hydrazine if needed.

- Advantages:

- Avoids heavy metal reagents.

- Mild reaction conditions.

- Environmentally friendly with no heavy metal waste.

- Cost-effective due to inexpensive reducing agents.

- Applications: Suitable for large-scale industrial production for pharmaceuticals, dyes, antioxidants, and plastic additives.

Catalytic Hydrogenation Method

- Description: Catalytic hydrogenation of methoxyphenyldiazonium salts or related intermediates under hydrogen atmosphere using metal catalysts.

- Process:

- Diazotization as above.

- Catalytic hydrogenation using palladium or platinum catalysts under controlled pressure and temperature.

- Hydrolysis and acidification to isolate the hydrazine hydrochloride salt.

- Advantages:

- Cleaner reaction with water as the only by-product.

- Avoids use of toxic reducing agents.

- Challenges:

- Requires specialized equipment for hydrogenation.

- Catalyst cost and recovery considerations.

- Control of reaction parameters to avoid over-reduction.

Continuous Flow Synthesis

- Recent Development: Continuous flow reactors integrate diazotization, reduction, hydrolysis, and salification steps in a single process.

- Features:

- Continuous feeding of aniline derivatives, nitrite, reducing agents, and acids.

- Reaction time reduced to under 20 minutes.

- Improved safety and scalability.

- Consistent product quality.

- Potential: Industrial scale production with reduced footprint and waste.

| Method | Reducing Agent(s) | Reaction Conditions | Environmental Impact | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical SnCl₂ Reduction | Tin(II) chloride | Low temperature, acidic medium | Heavy metal waste, toxic | ~80-85 | Slurry formation, expensive waste treatment |

| Sulfite/Bisulfite Sequential | Na₂SO₃, NaHSO₃ | Mild pH control (5–10), ambient | Environmentally friendly | ~83 | Cost-effective, no heavy metals |

| Catalytic Hydrogenation | Pd or Pt catalyst + H₂ | Elevated pressure and temp. | Clean, water by-product | Variable | Requires hydrogenation setup |

| Continuous Flow Process | Various (integrated) | Continuous, integrated reactor | Reduced waste, scalable | High | Fast, efficient, industrially promising |

- The sulfite/bisulfite method (KR100517343B1) demonstrated that controlling pH during sequential reduction is critical to avoid decomposition of diazonium salts and to maximize hydrazine yield.

- The classical tin chloride method, while effective, is less favored due to environmental and operational drawbacks.

- Catalytic hydrogenation offers a green alternative but requires optimization of catalyst and reaction parameters.

- Continuous flow synthesis represents a modern approach combining safety, efficiency, and scalability, with potential for automation and reduced reaction times.

The preparation of this compound primarily involves diazotization of 2-methoxyaniline followed by reduction of the diazonium salt. The classical method using tin(II) chloride is effective but environmentally problematic. The sulfite/bisulfite sequential reduction method offers a mild, cost-effective, and eco-friendly alternative with good yields. Catalytic hydrogenation and continuous flow processes represent advanced methods with potential industrial advantages. Selection of method depends on scale, cost, environmental regulations, and available infrastructure.

化学反应分析

Types of Reactions

(2-Methoxyphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzenes.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include azobenzenes, aniline derivatives, and substituted hydrazines, which have applications in dye synthesis, pharmaceuticals, and agrochemicals .

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

(2-Methoxyphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting cancer therapies. Its ability to form hydrazones allows for the development of new anti-cancer agents. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a valuable component in drug discovery and development .

Biological Activity

The compound has been studied for its potential anti-inflammatory and antimicrobial properties. Its hydrazine structure is associated with various pharmacological activities, including the inhibition of enzymes involved in tumor growth and metastasis . For instance, studies have shown that certain derivatives can selectively inhibit specific pathways that are crucial for cancer cell proliferation .

Organic Chemistry Applications

Synthesis of Phenylhydrazones

this compound is utilized as a building block in organic synthesis, particularly in the formation of phenylhydrazones. These compounds are essential in synthesizing various organic molecules with applications ranging from agrochemicals to advanced materials . The unique methoxy substitution pattern influences both the reactivity and biological properties of the resulting hydrazones .

Fischer Indole Synthesis

This compound has also been explored in Fischer indole synthesis reactions, where it has shown unusual behavior leading to abnormal products. Such findings suggest that this compound can be pivotal in developing novel synthetic pathways for indole derivatives, which are significant in medicinal chemistry .

Case Study 1: Anti-Cancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for further drug development .

Case Study 2: Synthesis of Hydrazones

Research focused on the synthesis of various hydrazones from this compound revealed that modifying the substituents on the phenyl ring could enhance biological activity. The synthesized hydrazones were tested against bacterial strains and showed promising antimicrobial properties .

作用机制

The mechanism of action of (2-Methoxyphenyl)hydrazine Hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. The methoxy and hydrazine functional groups play a crucial role in its reactivity and interaction with biological molecules .

相似化合物的比较

Key Observations :

Cyclization Reactions

- Pyrazole Synthesis: (2-Methoxyphenyl)hydrazine HCl reacts with α,β-enones to form styrylpyrazoles, but the ortho-methoxy group may reduce yields compared to unsubstituted phenylhydrazine HCl due to steric effects . In contrast, 2-naphthylhydrazine HCl forms bulkier pyrazoles with lower solubility .

- Pd-Catalyzed Reactions : Hydrochloride salts of arylhydrazines are critical for N-heterocyclization. For example, phenylhydrazine HCl reacts with Pd₂(dba)₃ in water to form dihydropyrazoles in high yields, while (2-methoxyphenyl)hydrazine HCl may require adjusted solvent conditions (e.g., DMSO) to optimize selectivity .

Condensation Reactions

- Hydrazone Formation : (2-Methoxyphenyl)hydrazine HCl reacts with aldehydes/ketones to form hydrazones. Its electron-donating methoxy group accelerates condensation relative to electron-poor analogs like 3-chloro-2-fluorophenylhydrazine HCl .

生物活性

(2-Methoxyphenyl)hydrazine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the realms of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a methoxy-substituted phenyl ring. The presence of the methoxy group significantly influences its chemical reactivity and biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit tumor growth and metastasis by interfering with specific cellular pathways:

- Mechanism of Action: The compound is thought to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. It also interacts with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 15.2 | Cytotoxicity |

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| HeLa (Cervical) | 12.8 | Growth inhibition |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies have demonstrated effectiveness against both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents:

- Bacterial Strains Tested:

- Escherichia coli

- Staphylococcus aureus

- Fungal Strains Tested:

- Candida albicans

The antimicrobial activity is attributed to the ability of the hydrazine moiety to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers explored the anticancer potential of various hydrazine derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with a particular focus on its mechanism involving reactive oxygen species (ROS) generation leading to oxidative stress in cancer cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against resistant strains of bacteria. Results indicated that the compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating infections caused by resistant pathogens .

Safety and Toxicology

While the biological activities are promising, safety profiles must be considered. Preliminary studies indicate that this compound can act as an irritant, necessitating careful handling during laboratory use. Further toxicological evaluations are essential to establish safe dosage levels for therapeutic applications .

常见问题

Q. Basic

- -NMR : The methoxy proton appears as a singlet near δ 3.8–4.0 ppm, while NH₂ protons resonate as broad singlets between δ 9.0–10.5 ppm. Aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted analogs lack meta coupling) .

- IR : The N-H stretch (3200–3300 cm) and C-O-C stretch (~1250 cm) are key identifiers .

- Mass Spectrometry : The molecular ion peak (m/z 138.16 for CHNO) and fragment ions (e.g., loss of HCl at m/z 102) confirm the molecular formula .

How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict nucleophilic sites. The methoxy group’s electron-donating effect raises the HOMO energy of the hydrazine moiety, increasing reactivity toward carbonyl compounds. For example, simulations show a 0.3 eV lower activation energy for condensation with aldehydes compared to non-substituted phenylhydrazines . Contradictions between experimental and computational results may arise from solvent effects or transition-state stabilization not fully captured in gas-phase models .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Methodological

- Toxicity : LD values for analogous hydrazines (e.g., phenylhydrazine HCl) are ~128 mg/kg (rat, oral), necessitating strict PPE (gloves, fume hoods) .

- Storage : Keep desiccated at 2–8°C to prevent hydrolysis. Decomposition products (e.g., chlorinated gases) may form under humid conditions .

- Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid explosive diazonium salt formation .

How can researchers resolve contradictory data on the catalytic activity of this compound in heterocyclic synthesis?

Advanced

Contradictions often stem from varying reaction conditions (e.g., solvent polarity, catalyst loading). For example, in indole synthesis, polar aprotic solvents (DMF) favor cyclization, while protic solvents (EtOH) may stabilize intermediates. Systematic studies should:

Compare yields under controlled conditions (e.g., 25°C vs. reflux).

Use -NMR to track intermediate stability (e.g., enamine vs. hydrazone formation) .

Validate catalytic pathways via kinetic isotope effects or Hammett plots .

What role does this compound play in synthesizing ABCB1 efflux pump modulators?

Advanced

It serves as a precursor for phenylselenoether-hydantoin hybrids, which exhibit cytotoxic activity against resistant T-lymphoma. The methoxy group enhances membrane permeability, as shown by logP values 0.5 units higher than non-substituted analogs. Key steps include:

Piperazine coupling (e.g., 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine).

Selenylation with phenylselenol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。